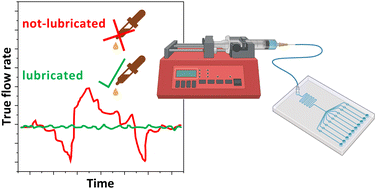Grease the gears: how lubrication of syringe pumps impacts microfluidic flow precision†
Lab on a Chip Pub Date: 2023-11-15 DOI: 10.1039/D3LC00698K
Abstract
Pumps are indispensable for analytical applications and ensure controlled fluid movement. Syringe pumps are among today's most prevalent liquid delivery systems, especially for high-pressure, stable, low-flow-rate microfluidic applications. Due to moving mechanical parts of the assembly, regular maintenance is essential to ensure reliable operation and flow rates. However, lubrication of the mechanics is easily overlooked because the research focuses on novel analytical applications rather than on the maintenance of pumps. Here, we investigate the lubrication of the syringe pump guide rods with its effect on the flow rate stability after regular pump cleaning from contaminations. The guide rods of syringe pumps were thoroughly cleaned from any lubricant, and the flow rate for specified flowrates between 5 and 100 μL min−1 was measured, revealing tremendous flow rate fluctuations with a coefficient of variation (CV) value up to 0.34. In contrast, flow rate measurements of syringe pumps with lubricated guide rods show a five-fold smoother flow rate fluctuation depending on the specified flow rate with CV values below 0.07. These differences in flow rate's CV were most significant for pressure drops below 500 mbar, relevant for many lab-on-a-chip applications. In summary, we emphasize the awareness of lubricating moving parts of syringe pumps to achieve constant flow rates, minimize wear, and ensure the reliable operation of, for instance, accurate lab-on-a-chip workflows.


Recommended Literature
- [1] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [2] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [3] Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor†
- [4] Back cover
- [5] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [6] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [7] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [8] Results report of apatite fission-track analysis by LA-ICP-MS and its comparison with the conventional external detector method of dating†
- [9] Curcumin micelles suppress gastric tumor cell growth by upregulating ROS generation, disrupting redox equilibrium and affecting mitochondrial bioenergetics†
- [10] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†

Journal Name:Lab on a Chip
Research Products
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









